N-cyclohexyl-N-methyl-5-nitro-2-pyrrolidin-1-ylbenzamide
Description
N-cyclohexyl-N-methyl-5-nitro-2-pyrrolidin-1-ylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl group, a methyl group, a nitro group, and a pyrrolidinyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-5-nitro-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-19(14-7-3-2-4-8-14)18(22)16-13-15(21(23)24)9-10-17(16)20-11-5-6-12-20/h9-10,13-14H,2-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBPZKXANXDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-5-nitro-2-pyrrolidin-1-ylbenzamide typically involves the following steps:
Amidation: The nitrobenzene derivative is then subjected to amidation with cyclohexylamine and methylamine in the presence of a coupling agent such as carbodiimide.
Cyclization: The final step involves the cyclization of the intermediate product with pyrrolidine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-5-nitro-2-pyrrolidin-1-ylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: N-cyclohexyl-N-methyl-5-amino-2-(1-pyrrolidinyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-cyclohexyl-N-methyl-5-nitro-2-(1-pyrrolidinyl)benzoic acid.
Scientific Research Applications
N-cyclohexyl-N-methyl-5-nitro-2-pyrrolidin-1-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-5-nitro-2-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets within the cell. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-5-nitro-2-pyrrolidin-1-ylbenzamide shares structural similarities with other benzamide derivatives such as:
- N-cyclohexyl-N-methyl-5-nitro-2-(1-piperidinyl)benzamide.
- N-cyclohexyl-N-methyl-5-nitro-2-(1-morpholinyl)benzamide.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the pyrrolidinyl group, in particular, is thought to enhance its binding affinity to certain molecular targets, making it a valuable compound for research purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
